

Nazartinib and Capmatinib Combination Protocol

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Compound Focus: Nazartinib

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This protocol is derived from a published Phase 1b/2 clinical trial investigating the efficacy and safety of **nazartinib** plus capmatinib in patients with advanced *EGFR*-mutated NSCLC [1].

Recommended Phase 2 Dose (RP2D)

- **Nazartinib:** 100 mg, taken orally once daily (qd) [1].
- **Capmatinib:** 400 mg, taken orally twice daily (bid) [1].

Patient Population and Study Design

The trial enrolled patients into different groups based on their mutation status and prior treatment history [1]. The primary objectives for the phase 2 part were to assess the **Overall Response Rate (ORR)** according to RECIST v1.1 and the safety of the combination.

Table 1: Patient Groups and Key Efficacy Outcomes [1]

Group	Prior Lines of Therapy	Mutation Status at Enrollment	Key Efficacy Results (ORR)
Group 1	1-3 prior lines; progressed on 1st/2nd-gen EGFR-TKI	<i>EGFRL858R</i> or <i>ex19del</i> ; any <i>T790M</i> or <i>MET</i> status	28.8% (n=52)
Group 2	0-2 prior lines; EGFR-TKI naive	<i>de novo T790M</i> positive; any <i>MET</i> status	33.3% (n=3)
Group 3	Treatment-naive	<i>EGFRL858R</i> or <i>ex19del</i> ; <i>T790M</i> negative; any <i>MET</i> status	61.7% (n=47)
Group 4	0-2 prior lines	<i>EGFRL858R</i> or <i>ex19del</i> ; any <i>T790M</i> or <i>MET</i> status; taken with food	42.9% (n=42)

Table 2: Efficacy in Group 1 by Biomarker Status (Incl. Phase 1b RP2D patients) [1]

Biomarker Subgroup	Overall Response Rate (ORR)
MET positive (n=24)	45.8%
MET negative (n=42)	26.2%
T790M positive (n=29)	37.9%
T790M negative (n=34)	32.4%

Safety and Tolerability

The most common any-grade treatment-related adverse events (occurring in $\geq 25\%$ of patients) were [1]:

- Peripheral edema (54.9%)
- Nausea (41.7%)
- Diarrhea (34.0%)
- Maculopapular rash (25.0%)

The study concluded that the overall safety profile was acceptable, and the combination showed antitumor activity, particularly in patients with *EGFR*-TKI-resistant disease [1].

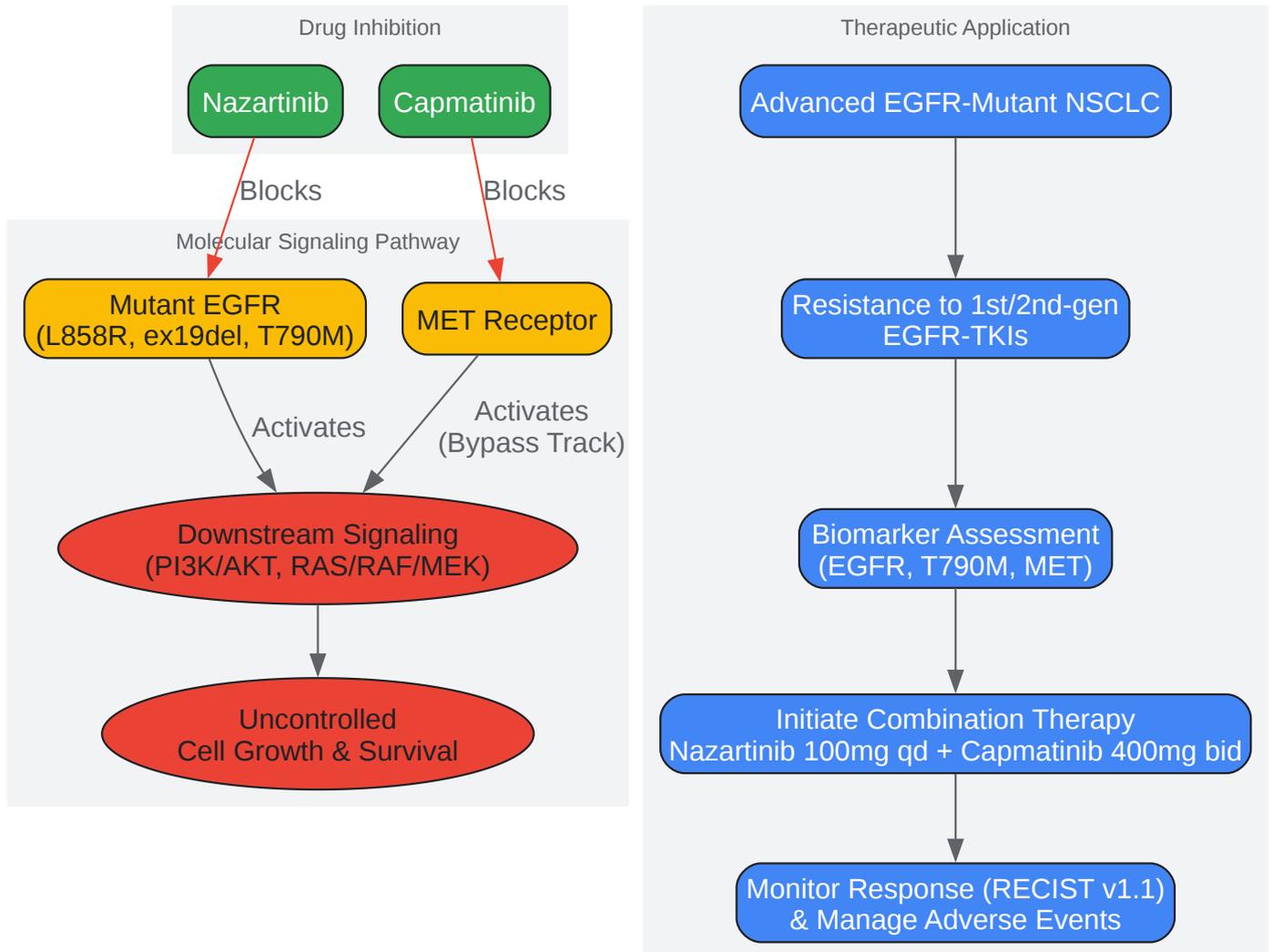
Molecular Mechanism of Action

The rationale for this combination is to tackle a key resistance pathway to EGFR inhibition.

- **Nazartinib's Role:** **Nazartinib** is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI). It is designed to covalently bind to and inhibit mutant forms of EGFR, including the activating mutations (L858R, ex19del) and the resistance mutation T790M, while sparing the wild-type EGFR. This selectivity may reduce off-target toxicities [2] [3].
- **Capmatinib's Role:** Capmatinib is a selective inhibitor of the MET receptor. Activation of the MET signaling pathway is a recognized **bypass resistance mechanism** that cancer cells use to proliferate even in the presence of an effective EGFR TKI [1].
- **Combination Effect:** By simultaneously inhibiting the primary driver (mutant EGFR) and a key resistance pathway (MET), the combination aims to overcome or delay resistance and restore tumor sensitivity to treatment.

The diagram below illustrates this mechanism and the clinical workflow.

Nazartinib and Capmatinib Combination Therapy



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Detailed Experimental Methodology

For researchers aiming to design preclinical or clinical studies based on this combination, the following details are critical.

Drug Formulation and Administration

- **Nazartinib:** The recommended phase 2 dose is 150 mg once daily when used as a monotherapy, based on earlier phase 1 data [2]. However, the established RP2D in the **combination** with capmatinib is **100 mg once daily** [1].
- **Capmatinib:** The RP2D in combination is **400 mg (two 200 mg tablets) taken orally twice daily** [1].
- **Administration:** The combination was administered under fasting conditions, except for a specific cohort (Group 4) that investigated the effect of food [1].

Patient Selection and Stratification

Precise patient stratification is essential for success. Key inclusion criteria typically include [2] [1]:

- Histologically confirmed advanced (Stage IIIB/IV) NSCLC.
- Documented activating *EGFR* mutations (L858R, ex19del, or other sensitizing mutations like L861Q, G719X).
- For the resistant setting, progression on a prior first- or second-generation EGFR-TKI.
- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.

Efficacy and Safety Assessments

- **Efficacy Evaluation:** Tumor response should be assessed by computed tomography (CT) or magnetic resonance imaging (MRI) regularly (e.g., every 6-8 weeks). Response must be evaluated per **RECIST 1.1** guidelines [1]. Primary endpoint is often **Objective Response Rate (ORR)**, with **Progression-Free Survival (PFS)** and **Duration of Response (DoR)** as key secondary endpoints [4] [1].
- **Safety Monitoring:** Continuous monitoring of adverse events is mandatory, with events graded according to the **CTCAE (Common Terminology Criteria for Adverse Events)**. Particular attention should be paid to rash, peripheral edema, nausea, diarrhea, and potential hepatotoxicity [2] [1].
- **Biomarker Analysis:** Correlative studies should include robust testing for *T790M* and *MET* status (using NGS or FISH) on tumor tissue or liquid biopsy (ctDNA) at baseline and upon disease progression to understand resistance mechanisms [1] [5].

Development Status and Context

It is important to note that while the combination with capmatinib has been clinically evaluated, the development path for **nazartinib** has shifted. According to current records, Novartis has terminated some clinical trials for **nazartinib** in NSCLC, and its development status for solid tumors is listed as "Discontinued" [6]. Therefore, this combination protocol represents a significant investigational approach, but the future development of **nazartinib** itself is uncertain.

I hope these detailed application notes and protocols are helpful for your research and development work.

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